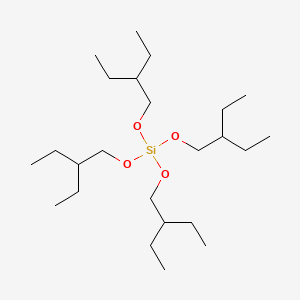
2-(Triphenylphosphoranyl)-1,4-benzenediol
Vue d'ensemble
Description
The compound “2-(Triphenylphosphoranyl)-1,4-benzenediol” appears to contain a benzene ring (1,4-benzenediol) with a triphenylphosphoranyl group attached. The triphenylphosphoranyl group consists of a phosphorus atom bonded to three phenyl groups (benzene rings). The 1,4-benzenediol part suggests the presence of two hydroxyl (-OH) groups on the benzene ring .
Molecular Structure Analysis
The molecular structure would be influenced by the aromatic benzene rings and the phosphorus atom’s ability to participate in pi-bonding. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could provide detailed insights .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the hydroxyl groups and the triphenylphosphoranyl group. The hydroxyl groups might participate in acid-base reactions, while the phosphorus center could be involved in various organophosphorus reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on factors like molecular structure, presence of polar groups, and aromaticity. Techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) could be used to study these properties .Applications De Recherche Scientifique
Novel Synthesis Techniques
A study by Molina, Arques, and Molina (1991) demonstrated the use of 2-[(Triphenylphosphoranylidene)amino]benzyl alcohol in the efficient synthesis of 4H-3,1-benzoxazines, showcasing the compound's role in facilitating novel tandem Aza-Wittig/heterocumulene-mediated annulation strategies (Molina, Arques, & Molina, 1991).
Reactivity with Carbon Disulfide
Research by Nakayama, Maruyama, and Hoshino (1981) explored the reaction of 1,3-benzodithiol-2-ylidenetriphenylphosphorane with carbon disulfide, leading to the formation of various compounds including 1,3-benzodithiole-2-thione and triphenylphosphine sulfide, demonstrating the compound's reactive versatility (Nakayama, Maruyama, & Hoshino, 1981).
Formation of Benzoxazine Derivatives
Nicolaides et al. (2001) showed that 2-(methoxyimino)benzen-1-ones react with α-alkylethoxycarbonylmethylene(triphenyl)phosphoranes to yield 2H-[b][1,4]benzoxazine derivatives, indicating the compound's applicability in creating complex organic molecules (Nicolaides, Gautam, Litinas, Manouras, & Fylaktakidou, 2001).
Iminophosphorane-Mediated Syntheses
A study by Ramazani and Souldozi (2008) presented the iminophosphorane-mediated one-pot synthesis of 1,3,4-oxadiazole derivatives from 4-substituted benzoic acid derivatives, highlighting a novel method of creating oxadiazoles under neutral conditions (Ramazani & Souldozi, 2008).
Triphenylphosphonium Chlorides Synthesis
Research by Capuano, Drescher, and Huch (1993) explored syntheses involving 1,3-ambident-nucleophilic phosphorus ylides, yielding heterocyclic triphenylphosphonium chlorides and their Wittig derivatives, further showcasing the utility of triphenylphosphoranyl compounds in synthesizing phosphorus-containing heterocycles (Capuano, Drescher, & Huch, 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-hydroxy-6-(triphenyl-λ5-phosphanylidene)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2P/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLWUTYUAYMWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=C2C=C(C=CC2=O)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19O2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402682, DTXSID70968880 | |
| Record name | 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-(triphenylphosphaniumyl)phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5405-63-0, 50651-56-4 | |
| Record name | NSC5196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-(triphenylphosphaniumyl)phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















